(Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
The compound (Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic small molecule characterized by a benzothiazole core, a piperazine linker, and a trimethoxyphenyl-substituted α,β-unsaturated ketone (enone) moiety. The benzothiazole group is known for its role in antitumor agents, while the trimethoxyphenyl group is associated with tubulin-binding activity in compounds like combretastatins . The piperazine ring likely improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
(Z)-1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-29-17-14-16(15-18(30-2)23(17)31-3)8-9-21(28)26-10-12-27(13-11-26)24-25-22-19(32-4)6-5-7-20(22)33-24/h5-9,14-15H,10-13H2,1-4H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQOZGDNZBEEIA-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Benzo[d]thiazole moiety : Known for its biological significance, particularly in antimicrobial and anticancer properties.
- Piperazine ring : Often associated with central nervous system (CNS) activity.
- 3,4,5-trimethoxyphenyl group : This structure enhances lipophilicity and biological interaction.
The presence of the methylthio group further diversifies its chemical reactivity and biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities. The following table summarizes notable activities associated with structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Methylbenzothiazole | Structure | Antimicrobial |
| 4-Methylpiperazine | Structure | CNS activity |
| 3,4-Dimethoxybenzaldehyde | Structure | Anticancer |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
- Antioxidant Activity : Compounds derived from benzothiazole have demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to their neuroprotective effects.
- Anticancer Properties : The compound's structural features suggest potential activity against various cancer cell lines.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods involving:
- Condensation reactions : Between appropriate benzothiazole derivatives and piperazine.
- Functional group modifications : To introduce methoxy groups and methylthio functionalities.
Optimizing these synthetic routes is crucial for maximizing yield and purity.
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Research : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1).
- Neuroprotection : Investigations into its neuroprotective properties revealed that it could mitigate neuronal injury in models of ischemia/reperfusion.
- Antimicrobial Activity : The compound showed promising results against various bacterial strains, suggesting its utility as an antimicrobial agent.
Scientific Research Applications
(Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule with a unique combination of functional groups. It features a benzo[d]thiazole moiety linked to a piperazine ring, further connected to a 3,4,5-trimethoxyphenyl group through a prop-2-en-1-one structure. The methylthio group adds to its chemical diversity, potentially influencing its biological interactions and properties.
Chemical Properties and Reactivity
The chemical reactivity of This compound can be analyzed through various types of reactions. These reactions are vital for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.
Potential Applications
This compound holds potential applications across various fields:
- Medicinal Chemistry
- Drug Discovery
- Material Science
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:
- Spectroscopic methods
- Computational modeling
- In vitro and in vivo assays
Such studies are essential for elucidating the mechanism of action and optimizing therapeutic strategies.
Structural Similarities and Biological Activities
Several compounds share structural similarities with This compound :
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Methylbenzothiazole | Structure | Antimicrobial |
| 4-Methylpiperazine | Structure | CNS activity |
| 3,4-Dimethoxybenzaldehyde | Structure | Anticancer |
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine moiety undergoes alkylation or acylation reactions due to its secondary amine groups. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .
Table 1: Substitution Reactions at Piperazine Nitrogen
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-Methylated piperazine derivative | 72 | |
| AcCl | Et₃N, CH₂Cl₂, RT | Acetylated piperazine derivative | 68 |
Electrophilic Aromatic Substitution on Benzo[d]thiazole
The methylthio (-SMe) group at position 4 of the benzothiazole ring directs electrophiles to the para position (C-6). Key reactions include:
Table 2: Electrophilic Substitution on Benzo[d]thiazole
| Reaction | Reagents | Position Modified | Product Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-6 | Precursor for amino derivatives | |
| Bromination | Br₂, FeBr₃ | C-6 | Intermediate for coupling |
Reduction of α,β-Unsaturated Ketone
The prop-2-en-1-one group undergoes selective hydrogenation:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the double bond to yield the saturated ketone derivative .
-
Stereochemical Retention : The (Z)-configuration is preserved during reduction .
Oxidation of Methylthio Group
The -SMe group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under controlled conditions:
Table 3: Oxidation of Methylthio Group
| Oxidizing Agent | Conditions | Product | Biological Impact | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 2 hr | Sulfoxide derivative | Enhanced solubility | |
| mCPBA | CH₂Cl₂, 0°C, 1 hr | Sulfone derivative | Increased metabolic stability |
Cyclization Reactions
The α,β-unsaturated ketone participates in cyclization to form heterocycles:
-
Acid-Catalyzed Cyclization : Forms pyran or pyridine derivatives when treated with HCl/EtOH .
-
Base-Mediated Cyclization : Reacts with hydrazine to yield pyrazole analogs .
Complexation with Metal Ions
The nitrogen atoms in the piperazine and thiazole rings coordinate with transition metals:
Key Research Findings
-
Anticancer Activity : Derivatives with sulfone groups show 2–3× higher cytotoxicity against MCF-7 cells compared to the parent compound (IC₅₀ = 8.2 µM vs. 22.5 µM) .
-
Antimicrobial Potency : Copper complexes exhibit broad-spectrum activity against S. aureus (MIC = 4 µg/mL) and E. coli (MIC = 8 µg/mL) .
-
Solubility Optimization : Sulfoxide derivatives demonstrate improved aqueous solubility (>5 mg/mL), aiding formulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Substituents
The compound’s structural features are compared to analogues with overlapping motifs:
Bioactivity and Mechanism
- Target Compound : The trimethoxyphenyl group may mimic combretastatin analogues, inhibiting tubulin polymerization. The methylthio group could enhance membrane permeability compared to methoxy or hydroxyl substituents .
- Compound : Fluorinated aryl groups may improve metabolic stability and target selectivity in antifungal applications.
Pharmacokinetic and Toxicity Profiles
- Piperazine vs. Pyrazoline : Piperazine in the target compound may confer better solubility than pyrazoline-based analogues .
- Trimethoxyphenyl vs. Fluorophenyl : Trimethoxyphenyl groups are associated with higher cytotoxicity but may require structural optimization to reduce off-target effects.
Research Findings and Therapeutic Potential
- Ferroptosis Induction: If the target compound acts as a ferroptosis inducer (FIN), its selectivity for oral squamous cell carcinoma (OSCC) over normal cells could mirror findings in , where FINs showed therapeutic windows.
- Synthetic Challenges: The Z-configuration of the enone requires precise stereochemical control during synthesis, a hurdle shared with triazole-containing analogues .
Q & A
Q. What synthetic routes and characterization methods are commonly used to prepare (Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?
The compound is synthesized via a multi-step procedure involving:
- Condensation reactions : Reacting substituted benzothiazole derivatives with piperazine intermediates under reflux conditions in ethanol or DMF .
- Propenone formation : Utilizing Claisen-Schmidt condensation between ketones and aldehydes, often catalyzed by piperidine or acetic acid, to form the α,β-unsaturated ketone core .
- Characterization :
Q. What in vitro assays are recommended for initial biological evaluation of this compound?
Standard protocols include:
- Cytotoxicity screening : Use the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) to assess selectivity .
- Tubulin polymerization inhibition : Compare IC50 values with colchicine or combretastatin A-4 using fluorescence-based assays .
- Dose-response curves : Test concentrations ranging from 0.1–100 µM, with CHS-828 as a reference compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Key strategies include:
Q. How can mechanistic contradictions in cytotoxicity data across cell lines be resolved?
Address discrepancies by:
- Cell-line-specific profiling : Test activity in panels of related cancers (e.g., gastric NUGC vs. colon DLD-1) to identify tissue-dependent effects .
- Apoptosis assays : Measure caspase-3/7 activation to distinguish cytotoxic mechanisms from off-target effects .
- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .
Q. What advanced techniques validate the compound’s tubulin-binding mode?
- Molecular docking : Simulate binding to the colchicine site using Autodock Vina or Schrödinger Suite, referencing PDB 1SA0 .
- Electron microscopy : Visualize microtubule disruption at 100–200 nM concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
Q. How can synthetic yields be improved while maintaining stereochemical purity?
- Catalyst screening : Test bases like DBU or K2CO3 instead of piperidine to enhance reaction efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 2 h) and minimize side products .
- Chiral chromatography : Use HPLC with amylose-based columns to isolate the Z-isomer .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
